molecular formula C6H13Cl2N3S B13470170 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B13470170
M. Wt: 230.16 g/mol
InChI Key: RRRWPFOAFQRRKE-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound with a molecular formula of C6H12Cl2N4S. This compound is characterized by the presence of a pyrazole ring substituted with methyl and methylsulfanyl groups, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity starting materials

    Catalysts: Specific catalysts to enhance reaction rates

    Purification: Crystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the pyrazole ring

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced pyrazole derivatives

    Substitution: Alkylated or acylated pyrazole derivatives

Scientific Research Applications

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe to study enzyme interactions and metabolic pathways

    Medicine: Potential therapeutic applications in drug development

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:

    Enzyme Inhibition: Blocking the active site of enzymes

    Receptor Binding: Modulating receptor activity

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
  • 2-(1,3-dimethyl-5-methylsulfanyl-1,5-dihydro-1,2,4-triazol-1-ium-4-yl)pyridine, iodide

Uniqueness

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H13Cl2N3S

Molecular Weight

230.16 g/mol

IUPAC Name

1,3-dimethyl-5-methylsulfanylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C6H11N3S.2ClH/c1-4-5(7)6(10-3)9(2)8-4;;/h7H2,1-3H3;2*1H

InChI Key

RRRWPFOAFQRRKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)SC)C.Cl.Cl

Origin of Product

United States

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